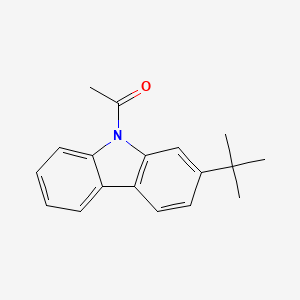
9-Acetyl-2-tert-butylcarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acetyl-2-tert-butylcarbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . The molecular formula of this compound is C18H19NO, and it has a molecular weight of 265.35 g/mol .
Preparation Methods
The synthesis of 9-Acetyl-2-tert-butylcarbazole typically involves the acetylation of 2-tert-butylcarbazole. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
9-Acetyl-2-tert-butylcarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with LAH can produce alcohols.
Scientific Research Applications
9-Acetyl-2-tert-butylcarbazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 9-Acetyl-2-tert-butylcarbazole involves its interaction with various molecular targets and pathways. In optoelectronic applications, it functions as a hole-transport material, facilitating the movement of positive charges within devices. The presence of the acetyl group enhances its electron-withdrawing properties, which can influence its reactivity and interaction with other molecules .
Comparison with Similar Compounds
9-Acetyl-2-tert-butylcarbazole can be compared with other carbazole derivatives such as:
2-tert-butylcarbazole: Lacks the acetyl group, which affects its electron-withdrawing properties and reactivity.
3,6-di-tert-butylcarbazole: Contains additional tert-butyl groups, which can influence its steric and electronic properties.
9-ethylcarbazole: Has an ethyl group instead of an acetyl group, leading to different chemical and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric characteristics, making it suitable for various specialized applications.
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
1-(2-tert-butylcarbazol-9-yl)ethanone |
InChI |
InChI=1S/C18H19NO/c1-12(20)19-16-8-6-5-7-14(16)15-10-9-13(11-17(15)19)18(2,3)4/h5-11H,1-4H3 |
InChI Key |
CCQNTRVXCQANFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




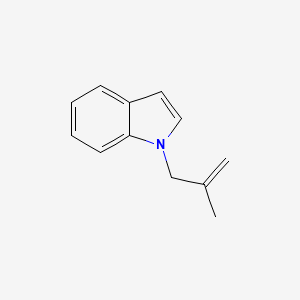
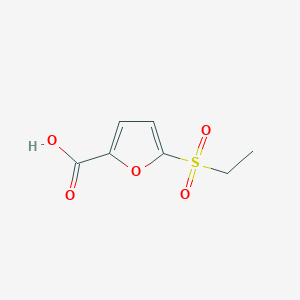
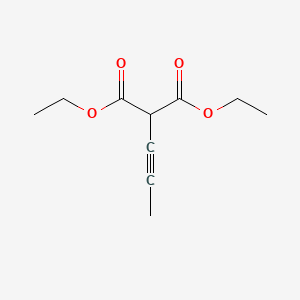
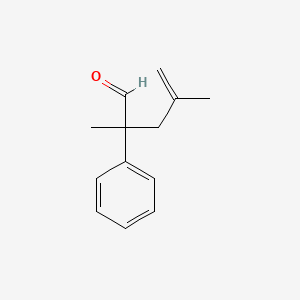
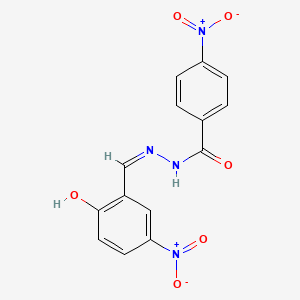
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14112790.png)
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B14112792.png)
![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14112796.png)
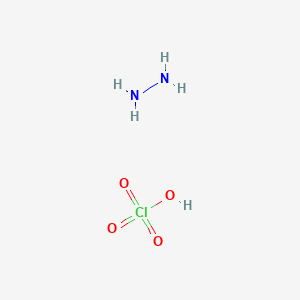
![heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate](/img/structure/B14112810.png)
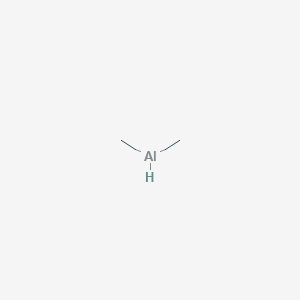
![2,2-[2-(4-Chlorophenyl)ethylidene]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14112821.png)
